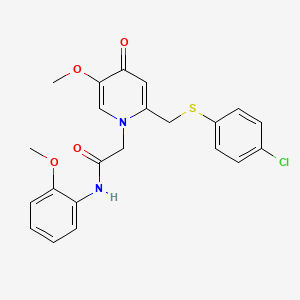

![molecular formula C16H12ClFN4O4S B2366851 N-[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]-N'-(4-fluorophenyl)sulfamide CAS No. 860650-12-0](/img/structure/B2366851.png)

N-[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]-N'-(4-fluorophenyl)sulfamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

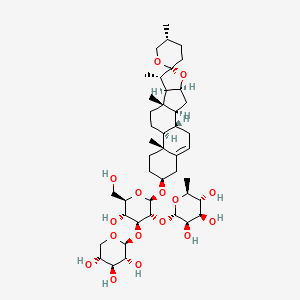

The compound contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . It also contains phenyl groups, which are aromatic rings of six carbon atoms, attached to the pyrrole ring. One of the phenyl groups is substituted with a fluorine atom, and the other is substituted with a nitro group and a chlorine atom .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrole ring and the substituted phenyl groups. The electron-donating effects of the nitrogen in the pyrrole ring and the electron-withdrawing effects of the nitro, chloro, and fluoro substituents on the phenyl rings would be significant structural features .Chemical Reactions Analysis

Pyrrole and phenyl rings are both aromatic and thus relatively stable, but they can undergo reactions at their positions of highest electron density. For pyrrole, this is at the carbon atoms, and for phenyl groups, this is generally at the ortho and para positions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic rings would likely make it relatively stable and possibly planar. The different substituents would influence its polarity, and thus its solubility in different solvents .Aplicaciones Científicas De Investigación

Inhibition of Carbonic Anhydrase Isoenzymes

Sulfamides, including compounds structurally related to N-[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]-N'-(4-fluorophenyl)sulfamide, have been explored for their inhibitory effects on carbonic anhydrase isoenzymes. One study synthesized novel sulfamides and tested their inhibitory effects on human carbonic anhydrase isoenzymes I and II, finding micro-submicromolar range inhibition constants (Akıncıoğlu, Akbaba, Göçer, Göksu, Gülçin, & Supuran, 2013).

Synthesis and Characterization of Novel Compounds

Another research aspect involves the synthesis and characterization of new cyclic sulfamides linked to tetrathiafulvalene. These compounds have been studied for their electron donor ability and detailed DFT (Density Functional Theory) study of electronic properties (Hanane, Abbaz, Bendjeddou, & Villemin, 2018).

Antimicrobial Activity

Research on N-substituted pyrrolin-2-ones, which share structural characteristics with the compound , has been conducted to explore their antimicrobial properties. These compounds have shown promising results in terms of antimicrobial, anti-inflammatory, and antifungal properties (Akbari, Kabirifard, Balalaie, & Amini, 2022).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

1-(2-chloro-4-nitrophenyl)-N-[(4-fluorophenyl)sulfamoyl]pyrrol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClFN4O4S/c17-14-10-13(22(23)24)7-8-15(14)21-9-1-2-16(21)20-27(25,26)19-12-5-3-11(18)4-6-12/h1-10,19-20H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNMREDFLSQXBAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C1)NS(=O)(=O)NC2=CC=C(C=C2)F)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClFN4O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)cyclohexanesulfonamide](/img/structure/B2366774.png)

![2-Chloro-1-[4-(methylsulfonylmethyl)piperidin-1-yl]propan-1-one](/img/structure/B2366777.png)

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-isopentyloxalamide](/img/structure/B2366778.png)

![2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2366780.png)

![N-[3-[2-(cyclohexen-1-yl)ethylamino]quinoxalin-2-yl]-2,4-dimethylbenzenesulfonamide](/img/structure/B2366781.png)

![5-(1-Methylimidazol-2-yl)sulfonyl-2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2366784.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(pentyloxy)benzamide](/img/structure/B2366785.png)

![4-[2-[(2-Methyl-2-methylsulfanylpropyl)amino]propyl]azetidin-2-one](/img/structure/B2366787.png)